molecular formula C9H12ClNO3S2 B2738095 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide CAS No. 874623-42-4

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide

Cat. No. B2738095
M. Wt: 281.77
InChI Key: KIAJMSOJMQWKLZ-UHFFFAOYSA-N
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Description

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide is a chemical compound with a molecular weight of 281.78 . The IUPAC name for this compound is N-{2-[5-(2-chloroacetyl)-2-thienyl]ethyl}methanesulfonamide .


Molecular Structure Analysis

The InChI code for N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide is 1S/C9H12ClNO3S2/c1-16(13,14)11-5-4-7-2-3-9(15-7)8(12)6-10/h2-3,11H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide is a compound with a molecular weight of 281.78 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Synthesis and Characterization of Self-assemblies

Research by Shankar et al. (2011) discusses the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting the structural diversity and potential for creating complex molecular architectures with sulfonamide derivatives. This research underscores the capacity of sulfonamide derivatives for forming structured, self-assembling materials, potentially useful in nanotechnology and materials science (Shankar et al., 2011).

Molecular Structure and Proton-donating Ability

Oznobikhina et al. (2009) investigated the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, demonstrating the compound's role in forming hydrogen bonds and its application in understanding molecular interactions critical in drug design and development (Oznobikhina et al., 2009).

Vibrational Analysis and Spectroscopy

Tuttolomondo et al. (2005) focused on the theoretical structure and vibrational analysis of ethyl methanesulfonate, providing insights into the molecular dynamics and interactions of sulfonamide derivatives. Such studies are vital for drug development, offering a deeper understanding of the compound's behavior at the molecular level (Tuttolomondo et al., 2005).

Supramolecular Assembly and Structural Study

Dey et al. (2015) synthesized and analyzed the crystal structures of nimesulidetriazole derivatives, including sulfonamide components, to understand the intermolecular interactions and assembly. These findings have implications for the design of molecular structures with specific physical and chemical properties, relevant in pharmaceuticals and materials science (Dey et al., 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical substances with appropriate safety measures.

properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S2/c1-16(13,14)11-5-4-7-2-3-9(15-7)8(12)6-10/h2-3,11H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAJMSOJMQWKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide

CAS RN

874623-42-4
Record name N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide
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